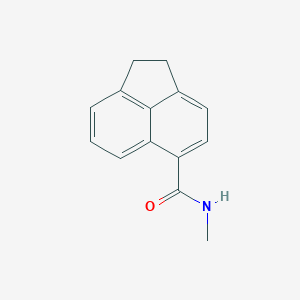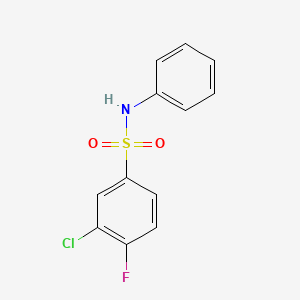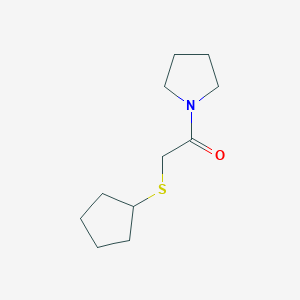
2,3,5-Trichloro-6-hydrazinylpyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trichloro-6-hydrazinylpyridin-4-amine, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It is known to inhibit the activity of Janus kinases (JAKs), which are enzymes that play a crucial role in the signaling pathways involved in inflammation and immune response.
作用機序
2,3,5-Trichloro-6-hydrazinylpyridin-4-amine inhibits the activity of JAKs by binding to their active sites and preventing them from phosphorylating their downstream targets. This leads to a reduction in the activation of signal transducer and activator of transcription (STAT) proteins, which are involved in the regulation of cell growth, differentiation, and survival. By inhibiting JAK activity, 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine can disrupt the signaling pathways involved in inflammation and immune response, as well as the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2,3,5-Trichloro-6-hydrazinylpyridin-4-amine has been shown to have a range of biochemical and physiological effects. It can inhibit the growth and survival of cancer cells, induce apoptosis (programmed cell death), and reduce the activation of inflammatory cells. 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine has also been shown to reduce the production of cytokines, which are involved in the regulation of immune response and inflammation. In addition, 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine can affect the expression of genes involved in cell growth, differentiation, and survival.
実験室実験の利点と制限
One advantage of using 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine in lab experiments is its specificity for JAKs, which allows researchers to study the role of these enzymes in various biological processes. 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine is also relatively easy to synthesize and has a low toxicity profile. However, one limitation of using 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine is that it may not be effective in all cell types or under all experimental conditions. In addition, the use of 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine may have unintended effects on other signaling pathways, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine. One area of interest is the development of more potent and selective JAK inhibitors, which may have greater therapeutic potential for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the role of JAKs in the regulation of immune response and the development of autoimmune diseases. Finally, further research is needed to understand the complex signaling pathways involved in cancer growth and survival, and to identify new targets for therapeutic intervention.
合成法
2,3,5-Trichloro-6-hydrazinylpyridin-4-amine can be synthesized using a variety of methods, including the reaction of 2,3,5-trichloropyridine with hydrazine hydrate in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is then treated with sodium hydroxide to form 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine. Other methods include the reaction of 2,3,5-trichloropyridine with hydrazine sulfate, or the reaction of 4-amino-2,3,5-trichloropyridine with hydrazine hydrate.
科学的研究の応用
2,3,5-Trichloro-6-hydrazinylpyridin-4-amine has been used in a wide range of scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine has also been used to study the role of JAKs in inflammation and immune response, and to investigate the signaling pathways involved in these processes.
特性
IUPAC Name |
2,3,5-trichloro-6-hydrazinylpyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3N4/c6-1-3(9)2(7)5(12-10)11-4(1)8/h10H2,(H3,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWTWTAESWKWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)NN)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trichloro-6-hydrazinylpyridin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467091.png)
![[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467096.png)
![[2-(4,5-dimethyl-2-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467110.png)
![[2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7467118.png)

![3-[(3-bromophenoxy)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B7467138.png)
![[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467143.png)


![[2-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467173.png)
![[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7467187.png)
![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)
![[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7467195.png)
